Lipophilicity Advantage: Spiro[4.5]decane‑6‑carbonitrile vs. 8‑Oxospiro[4.5]decane‑6‑carbonitrile
Spiro[4.5]decane‑6‑carbonitrile (fully carbocyclic) exhibits an XLogP3 of 3.8 [REFS‑1], whereas the 8‑oxo analog (CAS 2138091‑50‑4) has a markedly lower predicted logP of 1.8 [REFS‑2]. This 2.0‑unit logP difference translates to an approximately 100‑fold greater lipophilicity, which is critical for passive membrane permeability and CNS penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 8-Oxospiro[4.5]decane-6-carbonitrile (XLogP3 = 1.8) |
| Quantified Difference | ΔXLogP3 = +2.0 (~100‑fold higher lipophilicity) |
| Conditions | PubChem computed descriptor (XLogP3‑AA algorithm) |
Why This Matters
For CNS‑targeted programmes, a higher logP within the optimal range (2–4) favors brain penetration; procurement of the carbocyclic scaffold avoids the lipophilicity penalty incurred by the 8‑oxo congener.
- [1] PubChem. XLogP3-AA value for Spiro[4.5]decane-6-carbonitrile (CID 71343870). View Source
- [2] Kuujia. Product datasheet for 8-Oxospiro[4.5]decane-6-carbonitrile; XLogP3 = 1.8 reported. View Source
